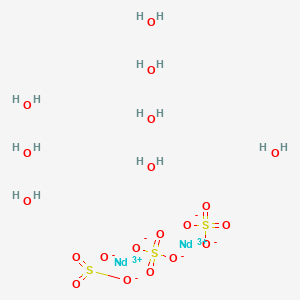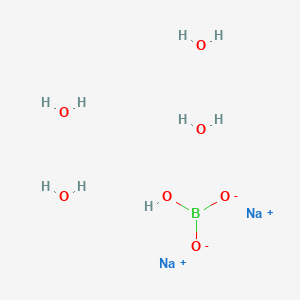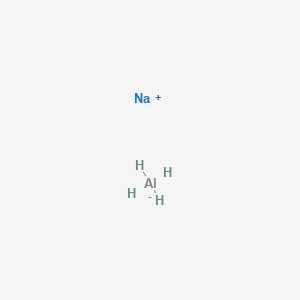
Tripotassium trioxalatocobaltate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of Tripotassium trioxalatocobaltate involves several steps . One of the reaction equations is: CoCO3 + 3K2C2O4·2H2O -> K2[Co(C2O4)3] + 2 CO2 . This suggests that cobalt (II) forms a ligand complex with the oxalate group . The synthesis process also involves the mixing of oxalic acid and potassium oxalate .
Molecular Structure Analysis
The molecular structure of Tripotassium trioxalatocobaltate is represented as K3[Co(C2O4)3]·3H2O . This indicates that the compound is a complex ion with cobalt at the center, surrounded by oxalate ligands, and potassium ions balancing the charge .
Chemical Reactions Analysis
The photochemistry of the trioxalatocobaltate complex has been studied . It was shown that both the peak in the ultra-violet region (attributed to electron transfer) and that in the blue (attributed to d->d transitions) are photochemically active . The reaction scheme consists of photo-excitation, primary dark back-reaction, dissociation of the excited complex, and non-rate-determining oxidation of the C2O4 ion .
Safety And Hazards
While specific safety and hazard information for Tripotassium trioxalatocobaltate is not available, it’s generally advisable to handle all chemicals with care. Avoid breathing dust/fume/gas/mist/vapors/spray, wash skin thoroughly after handling, and do not eat, drink, or smoke when using this product . Always use personal protective equipment as required .
Propiedades
IUPAC Name |
cobalt;oxalic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C2H2O4.Co/c3*3-1(4)2(5)6;/h3*(H,3,4)(H,5,6); |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEWYMQRVOOQRPV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O.[Co] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6CoO12 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tripotassium trioxalatocobaltate | |
CAS RN |
14239-07-7 |
Source


|
| Record name | Tripotassium trioxalatocobaltate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014239077 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC97333 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97333 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














